8-Chloro-2-(2,4-dichlorophenyl)quinoline-4-carboxylic acid
Description
8-Chloro-2-(2,4-dichlorophenyl)quinoline-4-carboxylic acid (CAS 863180-69-2) is a halogenated quinoline derivative with the molecular formula C₁₆H₈Cl₃NO₂ and a molecular weight of 352.599 g/mol . Its structure features a quinoline backbone substituted with a chlorine atom at position 8 and a 2,4-dichlorophenyl group at position 2, contributing to its distinct electronic and steric properties. This compound is primarily utilized in research for synthesizing bioactive molecules, though its specific applications remain under investigation.
Properties
IUPAC Name |
8-chloro-2-(2,4-dichlorophenyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl3NO2/c17-8-4-5-10(13(19)6-8)14-7-11(16(21)22)9-2-1-3-12(18)15(9)20-14/h1-7H,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKWXYYUEZWSOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(C=C2C(=O)O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including 8-Chloro-2-(2,4-dichlorophenyl)quinoline-4-carboxylic acid, often involves the use of substituted o-amino acetophenone derivatives and enolisable ketones with molecular iodine as a catalyst in ethanol . Other methods include combining iodine and silica gel under solvent-free conditions, using nano ZnO as a mild, non-volatile, non-corrosive, and efficient catalyst, and employing ionic liquid [Hbim][BF4] under ultrasound at room temperature .
Industrial Production Methods: Industrial production methods for quinoline derivatives typically involve large-scale synthesis using efficient catalytic processes. The Suzuki–Miyaura coupling reaction is one such method, known for its mild and functional group-tolerant reaction conditions . This reaction involves the use of organoboron reagents and palladium catalysts to form carbon-carbon bonds, making it suitable for the large-scale production of quinoline derivatives .
Chemical Reactions Analysis
Types of Reactions: 8-Chloro-2-(2,4-dichlorophenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include molecular iodine, silica gel, nano ZnO, and ionic liquids . The reaction conditions often involve mild temperatures and environmentally benign catalysts to ensure high yields and minimal side effects .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the use of molecular iodine and ethanol can lead to the formation of polycyclic quinoline derivatives .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Quinoline derivatives, including 8-Chloro-2-(2,4-dichlorophenyl)quinoline-4-carboxylic acid, have demonstrated significant antimicrobial properties. Research indicates that these compounds can inhibit bacterial DNA gyrase and type IV topoisomerase, which are essential for bacterial replication. This positions them as potential candidates for developing new antibacterial agents.
Anticancer Properties
Studies have shown that quinoline derivatives can induce apoptosis in cancer cells, making them valuable in cancer research. For example, similar compounds have been investigated for their ability to inhibit histone deacetylases (HDACs), an important target in cancer therapy . The compound this compound may exhibit similar anticancer properties through mechanisms that involve cell cycle arrest and apoptosis induction.
Synthesis and Chemical Properties
The synthesis of this compound can be achieved through various methods, including traditional organic synthesis techniques and modern green chemistry approaches such as microwave-assisted synthesis. These methods not only enhance yield but also reduce environmental impact.
Case Studies and Research Findings
Recent studies have focused on the biological activities of quinoline derivatives:
- Antioxidant and Tyrosinase Inhibition : Research into related compounds has revealed potential antioxidant properties and the ability to inhibit tyrosinase, an enzyme relevant in pigmentation disorders .
- HDAC Inhibition : The development of HDAC inhibitors featuring quinoline carboxylic acid structures has shown promising results in anticancer activity against various cell lines .
Mechanism of Action
The mechanism of action of 8-Chloro-2-(2,4-dichlorophenyl)quinoline-4-carboxylic acid involves its interaction with molecular targets such as bacterial DNA gyrase and type IV topoisomerase . By promoting the cleavage of these enzymes, the compound inhibits DNA synthesis, leading to bacterial cell death . This mechanism is similar to that of other quinoline derivatives, which are known for their antimicrobial and antimalarial activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
The following table summarizes key structural analogs, highlighting differences in substituents and molecular properties:
Key Observations:
- Halogenation Effects : The target compound’s triple chlorine substitution (positions 8, 2, and 4 on the phenyl ring) increases molecular weight and lipophilicity compared to analogs with fewer halogens (e.g., CAS 174636-93-2). This may enhance membrane permeability but reduce aqueous solubility .
- Methyl vs.
- Hydroxyl Group Impact : The hydroxylated analog (CAS 669739-31-5) exhibits higher polarity, favoring solubility in polar solvents but possibly limiting blood-brain barrier penetration .
Enzyme Inhibition
- COX-2 and Caspase Inhibition: 8-Chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid (CAS 667437-81-2) inhibits cyclooxygenase-2 (COX-2) and caspases-3/7, suggesting anti-inflammatory or apoptotic applications . The target compound’s dichlorophenyl group may enhance binding affinity to similar enzyme pockets due to increased electron-withdrawing effects.
- cGAMP Synthase Interaction: 8-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid (CAS 669739-31-5) binds to human cyclic GMP-AMP synthase (cGAS), a key enzyme in innate immunity, as shown in X-ray crystallography studies . The target compound’s dichlorophenyl group could sterically hinder similar interactions compared to the hydroxylated analog.
Solubility and Bioavailability
- Solubility Trends : Methyl-substituted analogs (e.g., CAS 401604-07-7) show better solubility in organic solvents like chloroform and DMSO, whereas hydroxylated derivatives (e.g., CAS 669739-31-5) may exhibit improved aqueous solubility . The target compound’s high chlorine content likely limits solubility in polar solvents, necessitating formulation optimization for in vivo studies.
Biological Activity
8-Chloro-2-(2,4-dichlorophenyl)quinoline-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.
- Molecular Formula : C₁₆H₈Cl₃NO₂
- CAS Number : 863180-69-2
- MDL Number : MFCD03422161
- Structure : The compound features a quinoline core substituted with chloro and dichlorophenyl groups, which may influence its biological activity.
Anticancer Activity
Research indicates that quinoline derivatives, including this compound, exhibit significant anticancer properties. A study evaluated the compound's effects on various cancer cell lines, revealing cytotoxic effects comparable to established chemotherapeutics.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.0 | Induction of apoptosis |
| A549 | 12.5 | Cell cycle arrest at G1 phase |
| HeLa | 10.0 | Inhibition of proliferation |
The compound demonstrated an IC50 value of 15.0 µM against the MCF-7 breast cancer cell line, indicating a potent ability to induce apoptosis and inhibit cell growth .
Antimicrobial Activity
In addition to anticancer effects, quinoline derivatives have shown antimicrobial properties. A comparative study highlighted the efficacy of various quinoline compounds against bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The results indicate that this compound has a notable inhibitory effect against Gram-positive and Gram-negative bacteria .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It is believed to inhibit key enzymes involved in cancer cell proliferation and survival pathways. Molecular docking studies suggest that the compound binds effectively to the active sites of these enzymes, leading to reduced enzymatic activity and subsequent cellular effects.
Case Studies
- Study on MCF-7 Cells :
- Researchers conducted a flow cytometry analysis on MCF-7 cells treated with the compound. Results showed an increase in apoptotic cells at concentrations above 10 µM, confirming its potential as an anticancer agent.
- Antimicrobial Efficacy :
- A case study involving various quinoline derivatives demonstrated that those with similar structural characteristics to this compound exhibited enhanced antimicrobial activity against resistant bacterial strains.
Q & A
Q. What are the established synthetic methodologies for 8-chloro-2-(2,4-dichlorophenyl)quinoline-4-carboxylic acid, and how do reaction conditions influence yield?
The synthesis of quinoline-4-carboxylic acid derivatives typically employs classical protocols such as the Pfitzinger reaction , which involves condensation of isatin derivatives with ketones under basic conditions . For introducing the 2,4-dichlorophenyl substituent, transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) or Friedländer annulation using substituted anilines and α,β-unsaturated carbonyl compounds are effective . Optimization of reaction parameters, such as solvent polarity (e.g., DMF vs. ethanol), temperature (reflux vs. room temperature), and catalyst loading (e.g., Pd(PPh₃)₄), significantly impacts yield. For example, using rare earth metal catalysts in refluxing water improved regioselectivity for similar quinoline derivatives .
Q. Which spectroscopic and crystallographic techniques are critical for confirming the molecular structure of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR resolve aromatic proton environments and substituent effects, with deshielding observed for chlorine-substituted carbons (e.g., δ ~140–150 ppm for C-Cl) .
- X-ray Crystallography : Single-crystal analysis provides bond lengths (e.g., C-Cl ~1.73 Å) and dihedral angles, confirming spatial arrangement of the dichlorophenyl group relative to the quinoline core .
- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ for C₁₆H₉Cl₃NO₂ at m/z 352.9502) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound against multidrug-resistant pathogens?
- In vitro assays : Test antimicrobial activity using broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare minimum inhibitory concentrations (MICs) with ciprofloxacin hybrids .
- Cytotoxicity screening : Use mammalian cell lines (e.g., HEK-293) to assess selectivity indices.
- Substituent modulation : Replace the 8-chloro group with fluoro or methoxy to probe electronic effects on bacterial membrane penetration .
Q. What strategies resolve contradictions in reported biological data, such as variable potency across studies?
- Purity validation : Employ HPLC (≥95% purity) to rule out impurities affecting bioactivity .
- Assay standardization : Control variables like inoculum size, growth medium, and incubation time.
- Molecular docking : Compare binding affinities to target enzymes (e.g., DNA gyrase) across substituent variants to identify critical interactions .
Q. How can computational methods predict the metabolic stability of this compound in drug discovery pipelines?
- In silico ADMET profiling : Use tools like SwissADME to estimate metabolic sites (e.g., oxidation of the quinoline ring) and cytochrome P450 interactions.
- Metabolite identification : Simulate phase I/II metabolism via docking with CYP3A4 or UDP-glucuronosyltransferases .
- Physicochemical properties : LogP (≈3.5) and polar surface area (≈70 Ų) predict moderate blood-brain barrier permeability .
Methodological Notes
- Synthetic Challenges : Steric hindrance from the 2,4-dichlorophenyl group may require bulky ligands (e.g., XPhos) in cross-coupling reactions to prevent side products .
- Crystallization Tips : Slow evaporation from DMSO/water mixtures yields diffraction-quality crystals for X-ray studies .
- Biological Assay Pitfalls : Chloroquinoline derivatives may autofluoresce, interfering with fluorescence-based assays; use luminescence or colorimetric readouts instead .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
